molecular formula C31H26BrN3O3S2 B12048196 N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 476484-13-6

N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12048196
CAS No.: 476484-13-6
M. Wt: 632.6 g/mol
InChI Key: REEQFJIBUNYPKR-UHFFFAOYSA-N
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Description

Introduction

Overview of N-[4-(Benzyloxy)phenyl]-2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

The compound features a hexahydrobenzothieno[2,3-d]pyrimidine scaffold, a bicyclic system comprising a thiophene ring fused to a pyrimidine moiety. Key structural elements include:

  • Core structure : A partially saturated benzothieno[2,3-d]pyrimidine ring system with a ketone group at position 4.
  • Substituents :
    • A 4-bromophenyl group at position 3, introducing electron-withdrawing characteristics.
    • A sulfanyl acetamide group at position 2, linked to a 4-(benzyloxy)phenyl moiety, enhancing lipophilicity and hydrogen-bonding potential.

The molecular formula is C₃₁H₂₇BrN₃O₃S₂ , with a molecular weight of 666.65 g/mol. The bromine atom and sulfur-containing groups contribute to its reactivity and potential interactions with biological targets.

Historical Context and Discovery

The development of thieno[2,3-d]pyrimidine derivatives gained momentum in the 2010s, driven by their structural similarity to purine bases and versatility in drug design. This compound emerged from efforts to optimize the scaffold’s pharmacokinetic properties by introducing bromine and benzyloxy groups. Early synthetic routes involved cyclocondensation of 2-aminothiophene derivatives with pyrimidine precursors, followed by functionalization via nucleophilic substitution. A 2023 study demonstrated the role of sulfanyl acetamide tethers in improving blood-brain barrier permeability, aligning with trends in central nervous system (CNS) drug development.

Significance in Medicinal Chemistry and Drug Discovery

Thieno[2,3-d]pyrimidines are recognized for their:

  • Multitarget engagement : Ability to inhibit kinases, tubulin polymerization, and monoamine oxidases.
  • Structural modularity : Facile modification at positions 2, 3, and 4 enables optimization of solubility and target affinity.

This compound’s 4-bromophenyl group enhances tubulin-binding activity, as observed in analogues with IC₅₀ values of 1.25–4.34 µM against cancer cell lines. Meanwhile, the benzyloxy phenyl moiety may improve CNS penetration, a critical factor in neurodegenerative disease therapeutics.

Rationale for Academic Investigation

Research priorities include:

  • Mechanistic studies : Elucidating its inhibition of tubulin polymerization and kinase signaling pathways.
  • Structure-activity relationship (SAR) analysis : Evaluating the impact of bromine and sulfanyl groups on potency.
  • Hybrid drug design : Combining this scaffold with pharmacophores from known anticancer or neuroprotective agents.
Table 1: Key Structural Features and Hypothesized Roles
Feature Role in Bioactivity
Hexahydro core Enhances metabolic stability
4-Bromophenyl group Promotes hydrophobic interactions
Sulfanyl acetamide tether Facilitates covalent binding to targets

Properties

CAS No.

476484-13-6

Molecular Formula

C31H26BrN3O3S2

Molecular Weight

632.6 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C31H26BrN3O3S2/c32-21-10-14-23(15-11-21)35-30(37)28-25-8-4-5-9-26(25)40-29(28)34-31(35)39-19-27(36)33-22-12-16-24(17-13-22)38-18-20-6-2-1-3-7-20/h1-3,6-7,10-17H,4-5,8-9,18-19H2,(H,33,36)

InChI Key

REEQFJIBUNYPKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene Carboxamide Derivatives

  • Starting Material : 2-Aminobenzothiophene-3-carboxamide derivatives react with triethyl orthoacetate under reflux to form the pyrimidine ring.

  • Conditions : Reflux in anhydrous ethanol or DMF for 6–24 hours.

  • Yield : ~80–85% for analogous systems.

Introduction of the 4-Oxo Group

  • Method : Oxidation of a dihydropyrimidine intermediate using iodine or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

  • Key Intermediate : 3,4,5,6,7,8-Hexahydrobenzothieno[2,3-d]pyrimidin-4-one.

Functionalization at Position 3: 4-Bromophenyl Substitution

The 3-(4-bromophenyl) group is introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling:

Ullmann-Type Coupling

  • Reagents : 4-Bromophenylboronic acid, CuI, and a diamine ligand in DMF.

  • Conditions : 80–100°C for 12–18 hours under inert atmosphere.

  • Yield : ~70–75% for similar arylations.

Direct Alkylation

  • Alternative Approach : Reaction of the pyrimidinone core with 4-bromobenzyl bromide in the presence of K₂CO₃.

  • Solvent : Acetonitrile or DMF at 60°C.

Sulfanyl Acetamide Side Chain Installation

The 2-sulfanylacetamide moiety is appended through a thiol-displacement or Mitsunobu reaction:

Thiol-Ester Exchange

  • Step 1 : React the pyrimidin-2-yl chloride intermediate with mercaptoacetic acid to form the thioether linkage.

  • Step 2 : Couple the resulting thiol with N-[4-(benzyloxy)phenyl]acetamide using EDC/HOBt.

  • Yield : ~65% for analogous acetamide couplings.

Mitsunobu Reaction

  • Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.

  • Advantage : Higher stereochemical control for chiral centers.

Final Functionalization: Benzyloxy Phenyl Group

The N-[4-(benzyloxy)phenyl] group is introduced via Williamson ether synthesis:

Alkylation of 4-Hydroxyacetanilide

  • Reagents : 4-Hydroxyacetanilide, benzyl bromide, K₂CO₃.

  • Conditions : Reflux in acetone for 6–8 hours.

  • Yield : ~90% for benzyloxy phenyl derivatives.

Optimization and Challenges

StepKey ChallengeMitigation Strategy
CyclizationLow solubility of intermediatesUse polar aprotic solvents (e.g., DMF)
Aryl couplingSteric hindrance from bromophenyl groupEmploy Pd-catalyzed Suzuki coupling
Thioether formationOxidation of -SH groupConduct reactions under N₂ atmosphere

Synthetic Route Comparison

MethodStepsTotal YieldKey Advantage
Modular assembly (core → functionalization)5~40%Scalability for gram-scale production
Convergent synthesis (pre-formed segments)3~55%Reduced purification steps

Analytical Characterization

Critical data for validating successful synthesis:

  • ¹H NMR : δ 7.2–7.8 ppm (aromatic protons), δ 4.5 ppm (benzyloxy -CH₂-), δ 2.8–3.5 ppm (hexahydro ring protons).

  • LC-MS : [M+H]⁺ at m/z 633.5.

  • HPLC Purity : ≥98% after recrystallization from ethanol.

Industrial-Scale Considerations

  • Cost Drivers : 4-Bromophenylboronic acid (~$120/g) and Pd catalysts.

  • Green Chemistry Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group (-NHC(O)CH2S-) is susceptible to acid- or base-catalyzed hydrolysis , yielding carboxylic acid derivatives. For example:

Reaction ConditionsProductsNotes
Aqueous HCl (1–2 M) at reflux2-Mercapto derivative + acetic acidRequires prolonged heating (>6 hrs)
NaOH (10% w/v) in ethanolSodium salt of the thiol + ammonium acetateFaster kinetics under basic conditions

This hydrolysis is critical for modifying the compound’s solubility and bioavailability. Post-hydrolysis products have been characterized via HPLC-MS to confirm cleavage .

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent undergoes palladium-catalyzed cross-coupling reactions , enabling structural diversification:

Reaction TypeReagents/ConditionsProducts
Suzuki-MiyauraPd(PPh3)4, K2CO3, arylboronic acidBiaryl derivatives
Buchwald-HartwigPd(dba)2, Xantphos, amineArylaminated analogs

These reactions are typically performed in DMF or THF at 80–100°C, with yields ranging from 45–72% . The bromine atom’s position para to the pyrimidine ring enhances electrophilicity, facilitating substitution .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) bridge can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProduct
H2O2 (30%)Acetic acid, 50°C, 2 hrsSulfoxide
mCPBADCM, 0°C to RT, 4 hrsSulfone

Oxidation alters electronic properties and binding affinity to biological targets. 1H-NMR confirms oxidation via deshielding of adjacent protons.

Cycloaddition and Ring-Opening Reactions

The thieno[2,3-d]pyrimidine core participates in Diels-Alder reactions with dienophiles like maleic anhydride. Key observations:

  • Reaction proceeds at 120°C in toluene, forming a bicyclic adduct.

  • Ring strain in the hexahydrobenzothieno system drives reactivity .

Biological Interactions (Enzyme Inhibition)

While not a traditional "reaction," the compound interacts with kinase enzymes via:

  • Hydrogen bonding between the acetamide carbonyl and active-site residues.

  • π-Stacking of the benzyloxy group with hydrophobic pockets .

These interactions are pH-dependent and validated via molecular docking simulations .

Stability Under Ambient Conditions

FactorDegradation PathwayMitigation Strategy
LightPhotooxidation of thioetherStore in amber vials
HumidityHydrolysis of acetamideLyophilization

Stability studies using TGA-DSC show decomposition onset at 210°C .

Functionalization via Esterification

The acetamide’s methylene group can undergo Michael addition with α,β-unsaturated carbonyl compounds, such as acrylates:

  • Catalyzed by DBU in DMF at 60°C.

  • Products show enhanced solubility in polar solvents.

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and metabolic pathways.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzothieno-pyrimidines can effectively combat antibiotic-resistant bacteria, including strains of Staphylococcus aureus and Escherichia coli. The incorporation of the sulfanyl group may enhance the antibacterial efficacy by modifying the interaction with bacterial enzymes or receptors .

Anticancer Properties

Compounds structurally related to N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide have been investigated for their anticancer properties. The benzothieno-pyrimidine scaffold has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preclinical studies suggest that such compounds could be developed into novel anticancer agents targeting specific tumor types .

Enzyme Inhibition

The compound's unique structure allows it to interact with various biological targets. Preliminary investigations suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways or signal transduction. For example, similar compounds have been shown to inhibit kinases or phosphatases that play crucial roles in cancer progression and bacterial virulence .

Case Study 1: Antibacterial Screening

A recent study screened a series of benzothieno-pyrimidine derivatives for antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Among the tested compounds, those with modifications similar to N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited promising results with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against MRSA strains .

Case Study 2: Cancer Cell Line Testing

In another study focusing on anticancer activity, derivatives of benzothieno-pyrimidines were tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that several compounds led to significant reductions in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents like 4-sec-butylphenyl () may hinder binding to flat enzymatic pockets but could enhance selectivity for specific targets .
  • Halogenation : The 4-bromophenyl group in the target compound and analogs may enhance binding affinity via halogen bonding with biomolecular targets .

MMP-9 Inhibition ()

Structurally related compounds with acetamide-sulfanyl motifs demonstrate MMP-9 inhibitory activity. For example:

  • N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM) binds to the MMP-9 hemopexin domain, disrupting integrin-mediated signaling .
  • The target compound’s hexahydrobenzothienopyrimidinone core and bromophenyl group may mimic these interactions, though experimental validation is required.

Antioxidant Activity ()

While the target compound lacks direct antioxidant data, analogs with phenylpropanoid or benzoic acid derivatives (e.g., verminoside, ) show radical-scavenging activity via NMR-detectable phenolic protons . The absence of such groups in the target compound suggests divergent bioactivity.

Computational and Analytical Comparisons

NMR and Mass Spectrometry Profiling

  • NMR: Similarities in ¹H- and ¹³C-NMR shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) across analogs indicate conserved electronic environments in the hexahydrobenzothienopyrimidinone core .
  • LC-MS/MS : Molecular networking () reveals that compounds with cosine scores >0.8 share fragmentation pathways (e.g., loss of acetamide side chain), aiding dereplication .

Molecular Similarity Metrics

  • Tanimoto Index : The target compound shares >70% structural similarity with and analogs based on MACCS fingerprints .
  • Dice Index : Higher scores (>0.65) suggest overlapping pharmacophoric features, such as the sulfanyl-acetamide motif .

Biological Activity

N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the benzothieno-pyrimidine core and subsequent modifications to introduce the benzyloxy and acetamide functionalities. While specific synthetic routes are not detailed in the search results, compounds with similar structures often utilize methods such as nucleophilic substitution and condensation reactions.

Antimicrobial Activity

Research indicates that derivatives of benzothieno-pyrimidines exhibit significant antimicrobial properties. For instance, compounds possessing similar structural motifs have been tested against various bacterial strains. A study highlighted the in vitro antibacterial activity of benzothieno-pyrimidine derivatives against Gram-positive and Gram-negative bacteria using methods like the agar disc-diffusion technique. These studies suggest that modifications to the benzothieno framework can enhance antibacterial efficacy .

Anticancer Potential

Compounds related to N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide have been investigated for their anticancer properties. The presence of bulky groups such as benzyloxy may influence the interaction with cancer cell receptors or enzymes involved in tumor progression. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Benzothieno-Pyrimidine Core : This moiety is critical for biological activity due to its ability to interact with various biological targets.
  • Benzyloxy Group : The introduction of a benzyloxy group enhances lipophilicity and may improve membrane permeability.
  • Sulfanyl Linkage : This functional group may play a role in redox reactions within biological systems .

Case Studies

  • Antibacterial Efficacy : A study evaluated several benzothieno-pyrimidine derivatives for their antibacterial properties against ESKAPE pathogens. The results showed promising activity against resistant strains, indicating potential for development as new antibiotics .
  • Anticancer Activity : Another investigation focused on the anticancer effects of similar compounds in vitro. Results demonstrated significant cytotoxicity against breast and lung cancer cell lines, suggesting that further exploration into this compound's derivatives could yield effective anticancer agents .

Data Table

Compound NameStructureBiological ActivityReference
N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-...StructureAntibacterial and anticancer
Benzothieno-pyrimidine derivative 1StructureModerate antibacterial
Benzothieno-pyrimidine derivative 2StructureHigh cytotoxicity in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodology :

  • Multi-step synthesis typically involves condensation of the hexahydrobenzothienopyrimidinone core with a sulfanyl acetamide derivative. Key steps include:
  • Thiolation : Coupling the pyrimidinone scaffold (e.g., 3-(4-bromophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidine) with a thiol-containing acetamide via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Benzyloxy Group Introduction : Use of O-benzyl hydroxylamine HCl or benzyl bromide for etherification of the phenolic intermediate .
  • Yield Optimization :
  • Catalytic additives (e.g., NaOCl for oxidative cyclization) improve ring closure efficiency .
  • Purification via column chromatography (silica gel, dichloromethane/methanol gradient) followed by recrystallization enhances purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C-NMR in DMSO-d₆ resolves structural features (e.g., benzyloxy protons at δ 5.11 ppm, sulfanyl protons at δ 3.84 ppm) .
  • FTIR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups .
  • HRMS (ESI) : Validates molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) determines crystal packing and hydrogen-bonding patterns .

Q. How can solubility challenges in biological assays be addressed?

  • Methodology :

  • Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) for in vitro studies .
  • Micelle Formulations : Incorporate surfactants (e.g., Tween-80) or cyclodextrins for in vivo administration .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for enhancing MMP-9 inhibitory activity?

  • Methodology :

  • Analog Library Synthesis : Modify substituents on the 4-bromophenyl and benzyloxy groups to assess steric/electronic effects. For example:
  • Replace bromine with electron-withdrawing groups (e.g., -CF₃) to enhance binding to the MMP-9 HPX domain .
  • Vary the acetamide chain length to optimize hydrophobic interactions .
  • In Silico Docking : Use software (e.g., AutoDock Vina) to model interactions with MMP-9's S1′ pocket .

Q. How can time-dependent pharmacokinetics caused by inhibitory metabolites be mitigated?

  • Methodology :

  • Metabolite Identification : Use LC-MS/MS to detect CYP3A4-mediated metabolites (e.g., O-deethylated or N-oxide derivatives) .
  • CYP3A4 Inhibition Studies :
  • Evaluate competitive (Ki) and mechanism-based (KI/kinact) inhibition using human liver microsomes .
  • Adjust dosing regimens (e.g., staggered administration) to reduce autoinhibition .

Q. How are contradictions in enzyme inhibition data resolved, particularly for MMP-9 vs. other metalloproteinases?

  • Methodology :

  • Selectivity Profiling : Screen against a panel of MMPs (e.g., MMP-2, MMP-13) using fluorogenic substrates .
  • Domain-Specific Binding Assays : Compare HPX domain binding (via SPR) with catalytic domain inhibition (zymography) to clarify mechanisms .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations (AUC, Cmax) with tumor growth inhibition in xenograft models .
  • Tissue Penetration Studies : Use LC-MS to quantify compound levels in target tissues (e.g., lung metastases) .

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